molecular formula C9H12N2O2S B14884394 3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B14884394
M. Wt: 212.27 g/mol
InChI Key: DODJEDXKCGSGFP-UHFFFAOYSA-N
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Description

3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a five-membered ring containing sulfur and nitrogen atoms, with a benzyl group attached to the nitrogen atom. The presence of the sulfonamide functional group (SO2) adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with sulfuryl chloride, followed by cyclization with a suitable base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfone and thiadiazolidine derivatives, which can have different chemical and biological properties depending on the specific functional groups introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is not fully understood, but it is believed to interact with various molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and protein function. Further studies are needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

3-benzyl-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C9H12N2O2S/c12-14(13)10-7-9(11-14)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2

InChI Key

DODJEDXKCGSGFP-UHFFFAOYSA-N

Canonical SMILES

C1C(NS(=O)(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

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